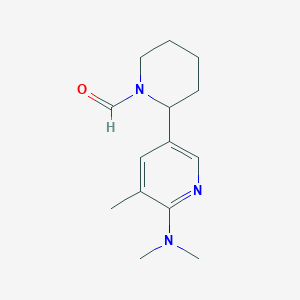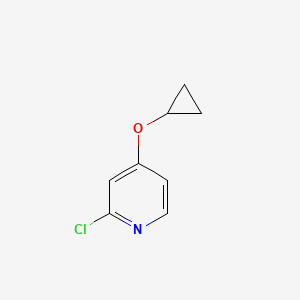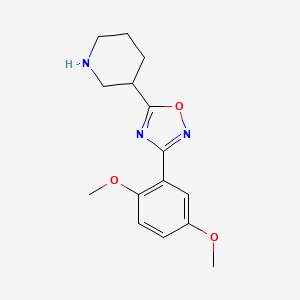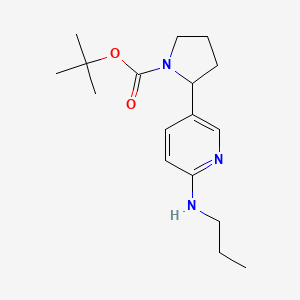
8-Methoxy-6-methylquinoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-6-methylquinoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a thione group at the 4-position and methoxy and methyl groups at the 8- and 6-positions, respectively, makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-methylquinoline-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using methyl iodide (CH3I) and sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same reagents and conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
8-Methoxy-6-methylquinoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted quinoline derivatives
科学的研究の応用
8-Methoxy-6-methylquinoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 8-Methoxy-6-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methoxy and methyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 8-Methoxyquinoline
- 6-Methylquinoline
- 4(1H)-Quinolinethione
Uniqueness
8-Methoxy-6-methylquinoline-4(1H)-thione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced activity or selectivity in certain applications due to the synergistic effects of the methoxy, methyl, and thione groups.
特性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
8-methoxy-6-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-7-5-8-10(14)3-4-12-11(8)9(6-7)13-2/h3-6H,1-2H3,(H,12,14) |
InChIキー |
YXNJZTHVZHHYQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)NC=CC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)











